2-(3-Bromophenyl)naphthalene
Overview
Description
2-(3-Bromophenyl)naphthalene is an organic compound with the molecular formula C16H11Br. It is a derivative of naphthalene, where a bromophenyl group is attached to the second position of the naphthalene ring. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .
Mechanism of Action
Target of Action
It is often used in organic synthesis, particularly in suzuki-miyaura coupling reactions , suggesting that its primary targets could be various organic compounds.
Mode of Action
2-(3-Bromophenyl)naphthalene likely interacts with its targets through covalent bonding, given its use in organic synthesis . In Suzuki-Miyaura coupling reactions, for example, it may undergo a transmetalation process, transferring a group from boron to palladium .
Biochemical Pathways
Its use in suzuki-miyaura coupling reactions suggests it may play a role in the formation of carbon-carbon bonds . This could potentially affect various biochemical pathways, depending on the specific context of its use.
Pharmacokinetics
It is also known to be a CYP1A2, CYP2C19, and CYP2C9 inhibitor . Its Log Po/w values, which indicate lipophilicity, range from 3.03 to 6.1 , suggesting it may have variable bioavailability depending on the specific context.
Result of Action
Given its use in organic synthesis, it likely contributes to the formation of new organic compounds . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its use in Suzuki-Miyaura coupling reactions requires specific reaction conditions, including the presence of a palladium catalyst and an organoboron reagent . Additionally, its synthesis requires specific conditions, such as an argon gas atmosphere and specific temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)naphthalene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction parameters such as temperature, pressure, and catalyst concentration are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Coupling Reactions: It is commonly used in cross-coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens (Cl2, Br2) and catalysts like FeBr3 are used.
Coupling Reactions: Palladium catalysts, bases like K2CO3, and solvents such as toluene are employed.
Oxidation and Reduction: Oxidizing agents like KMnO4 and reducing agents like LiAlH4 are used
Major Products: The major products formed from these reactions include various substituted naphthalenes and biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2-(3-Bromophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine: It serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
2-Bromonaphthalene: Similar in structure but lacks the phenyl group.
3-Bromophenylbenzene: Similar in structure but lacks the naphthalene ring.
2-(4-Bromophenyl)naphthalene: Similar but with the bromine atom at the para position of the phenyl ring.
Uniqueness: 2-(3-Bromophenyl)naphthalene is unique due to the specific positioning of the bromophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where regioselectivity is crucial .
Properties
IUPAC Name |
2-(3-bromophenyl)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPXWVYUNHYGPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630366 | |
Record name | 2-(3-Bromophenyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667940-23-0 | |
Record name | 2-(3-Bromophenyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.